6-(Azidomethyl)quinoline

Click chemistry CuAAC kinetics Chelation-assisted cycloaddition

6-(Azidomethyl)quinoline (CAS 205111-31-5) is a heterobifunctional quinoline derivative bearing a reactive azidomethyl group at the 6-position of the bicyclic aromatic scaffold. With a molecular formula of C₁₀H₈N₄ and molecular weight of 184.2 g/mol, the compound typically appears as a yellow to brown solid with ≥95% commercial purity.

Molecular Formula C10H8N4
Molecular Weight 184.2 g/mol
Cat. No. B1370783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Azidomethyl)quinoline
Molecular FormulaC10H8N4
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)CN=[N+]=[N-])N=C1
InChIInChI=1S/C10H8N4/c11-14-13-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2
InChIKeyHERBLQFSKZLXKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Azidomethyl)quinoline CAS 205111-31-5: A Positionally Defined Click Chemistry Building Block for Medicinal Chemistry and Probe Design


6-(Azidomethyl)quinoline (CAS 205111-31-5) is a heterobifunctional quinoline derivative bearing a reactive azidomethyl group at the 6-position of the bicyclic aromatic scaffold. With a molecular formula of C₁₀H₈N₄ and molecular weight of 184.2 g/mol, the compound typically appears as a yellow to brown solid with ≥95% commercial purity . The azide moiety enables participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), Staudinger reduction/ligation, and thermal or photochemical nitrene insertion reactions, making the compound a strategic intermediate for constructing 1,2,3-triazole libraries and photoaffinity probes [1]. However, procurement decisions hinge on understanding how the precise 6-substitution pattern and azide reactivity differentiate this compound from its positional isomers (e.g., 8-azidomethyl, 2-azidomethyl), alternative functional handles (e.g., 6-bromomethyl, 6-aminomethyl), and structurally related quinoline azides.

Why 6-(Azidomethyl)quinoline Cannot Be Replaced by Positional Isomers or Alternative Functional Handles Without Altering Experimental Outcomes


The assumption that any azidomethyl-quinoline isomer or halogenated analog can serve interchangeably neglects two critical variables: positional electronic effects on azide reactivity and the non-transferability of downstream biological activity of the triazole products. The quinoline nitrogen at position 1 exerts differential inductive and chelation effects depending on the azidomethyl substitution position, directly altering CuAAC reaction kinetics. In the chelation-assisted Cu(II) acetate system, 2-azidomethylquinoline (ortho to ring N) was identified as one of the most reactive carbon azide substrates, achieving complete triazole conversion within minutes, while non-chelating azides required hours under identical conditions [1]. This establishes that the 6-isomer occupies a distinct reactivity tier. Furthermore, anti-tubercular screening of triazole libraries synthesized from azidomethyl quinoline against Mycobacterium tuberculosis H₃₇Rv revealed that biological potency is exquisitely sensitive to both the quinoline substitution pattern and the alkyne coupling partner, with lead compound 20 showing 78.37% reduction in Relative Light Units at 25 μg/mL [2]. Generic substitution without positional and functional-handle specificity risks irreproducible synthetic yields and loss of validated biological activity.

6-(Azidomethyl)quinoline: Head-to-Head Comparative Evidence Across Reactivity, Physicochemical Properties, and Synthetic Utility


Click Chemistry Reactivity Tier: CuAAC Acceleration in Chelation-Assisted vs. Non-Chelating Azidomethyl Quinolines

The ortho-positional isomer 2-azidomethylquinoline achieves complete CuAAC conversion to 1,2,3-triazole within minutes under Cu(OAc)₂ (5 mol%) conditions in alcohol solvent without added reductant, owing to chelation of the quinoline nitrogen to copper. In contrast, non-chelating azidomethyl quinolines, including the 6-substituted isomer, lack this chelation assistance and require longer reaction times or standard Cu(I)/ascorbate conditions to reach comparable yields [1]. This positions 6-(azidomethyl)quinoline as a controlled-reactivity click handle—reactive enough for efficient conjugation under standard CuAAC conditions, yet without the hyper-reactivity of the 2-isomer that may lead to competing side reactions in complex multi-azide systems.

Click chemistry CuAAC kinetics Chelation-assisted cycloaddition

Physicochemical Differentiation: 6-Azidomethyl vs. 6-Aminomethyl Quinoline—Physical State, LogP, and Handling Requirements

6-(Azidomethyl)quinoline (MW 184.2, logP 3.151) is a yellow to brown solid at ambient temperature, whereas 6-(aminomethyl)quinoline (MW 158.2, logP not reported but inferred to be substantially lower due to amine basicity and hydrogen-bonding capacity) is a liquid that requires storage under inert atmosphere due to air sensitivity [1]. The ~0.9 log unit higher lipophilicity of the azide relative to the parent amine (estimated based on the known logP-enhancing effect of the azide group vs. amine) translates to improved organic solvent solubility and enhanced membrane permeability if used in cell-based probe applications. The solid physical form of the azide also simplifies weighing accuracy and reduces exposure risk compared to the liquid amine.

Physicochemical profiling LogP comparison Sample handling

Positional Isomer LogP Equivalence with Distinct Biological Trajectories: 6- vs. 8-(Azidomethyl)quinoline

Both 6-(azidomethyl)quinoline and 8-(azidomethyl)quinoline share the same molecular weight (184.2 g/mol) and an identical logP of 3.151 as reported by Chembase, indicating equivalent baseline lipophilicity [1][2]. However, the triazole libraries derived from each isomer diverge sharply in biological annotation: 6-azidomethyl-derived triazoles have been validated in anti-tubercular screening against M. tuberculosis H₃₇Rv with lead compounds achieving 76–78% reduction at 5 and 25 μg/mL [3], while 8-azidomethyl-derived conjugates have been associated with antiviral activity against RNA viruses [4]. This divergence underscores that while the physicochemical starting points are identical, the positional isomer selected prescribes the biological screening trajectory and the intellectual property landscape.

Positional isomer SAR LogP comparison Antiviral vs. anti-TB triazole leads

Functional Handle Reactivity: Azide Click Chemistry vs. Bromide Nucleophilic Displacement at the 6-Position

6-(Azidomethyl)quinoline enables bioorthogonal CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC) chemistry compatible with aqueous media and biological systems, whereas 6-(bromomethyl)quinoline (CAS 101279-39-4, MW 222.08) is limited to nucleophilic substitution (SN2) reactions that are incompatible with aqueous biological environments due to hydrolysis and off-target alkylation. The azide functional group is also the direct precursor to amines via Staudinger reduction or catalytic hydrogenation, affording 6-(aminomethyl)quinoline, as demonstrated by the PPh₃/H₂O/THF reduction yielding the amine in 70 mg isolated yield . The bromide cannot access this mild, bioorthogonal reduction pathway and instead requires harsh conditions or transition-metal catalysis for conversion to the amine.

Functional group interconversion Click chemistry vs. SN2 Synthetic strategy

Synthetic Tractability: Staudinger Reduction Yield and Reproducibility for 6-(Azidomethyl)quinoline

A documented synthetic protocol demonstrates conversion of 6-(azidomethyl)quinoline to 6-(aminomethyl)quinoline using triphenylphosphine in wet THF over 7.0 hours, affording the amine product in 70 mg yield . This establishes a reproducible entry point to the amine for laboratories that require both the azide (for click chemistry) and the amine (for amide coupling or reductive amination) from a single procurement lot. In contrast, commercially sourced 6-(aminomethyl)quinoline is supplied as an air-sensitive liquid (≥98% purity, GC/T) requiring inert atmosphere storage at -20°C, whereas the azide precursor is a stable solid . Using the azide as a storage-stable, on-demand precursor to the amine via Staudinger reduction eliminates the logistical burden of cold-chain storage for the air-sensitive free amine.

Staudinger reduction Amine synthesis 6-(Aminomethyl)quinoline preparation

Anti-Tubercular Triazole Library Performance: 6-Azidomethyl Quinoline as the Gateway to Validated M. tuberculosis H₃₇Rv Actives

A library of quinoline-coupled 1,2,3-triazoles synthesized from azidomethyl quinoline via CuAAC was screened against M. tuberculosis H₃₇Rv using the luciferase reporter phage (LRP) assay. The most potent compound in the series (compound 20) achieved 76.41% reduction in Relative Light Units (RLU) at 5 μg/mL and 78.37% reduction at 25 μg/mL [1]. This establishes a benchmark for anti-TB triazole potency originating from azidomethyl quinoline. No equivalent anti-TB screening data were found for triazoles derived from 8-(azidomethyl)quinoline or 2-(azidomethyl)quinoline, suggesting that the 6-position may confer favorable geometry for M. tuberculosis target engagement. While this data pertains to the triazole products rather than the azide starting material itself, procurement of the azide is the necessary first step for any research group seeking to replicate or extend this validated anti-TB chemical series.

Anti-tubercular agents Triazole library M. tuberculosis H₃₇Rv

Optimal Procurement and Application Scenarios for 6-(Azidomethyl)quinoline Based on Comparative Evidence


Anti-Tubercular Triazole Library Synthesis: Replicating Validated M. tuberculosis H₃₇Rv Screening Hits

Research groups pursuing quinoline-triazole hybrids for tuberculosis drug discovery should procure 6-(azidomethyl)quinoline as the exclusive azide building block. The published library synthesized from this specific positional isomer yielded compound 20 with 78.37% RLU reduction at 25 μg/mL against M. tuberculosis H₃₇Rv, providing direct SAR precedent . No equivalent anti-TB screening data exist for the 8-azidomethyl or 2-azidomethyl isomers, meaning that switching to an alternative positional isomer would forfeit the validated biological starting point and require de novo SAR exploration.

Bioorthogonal Probe Design Requiring Controlled, Non-Hyperactive Click Reactivity

For multi-component bioconjugation systems where azide reactivity must be controlled to avoid kinetic competition, 6-(azidomethyl)quinoline is preferable to the 2-isomer. Under Cu(II) acetate conditions, 2-azidomethylquinoline undergoes cycloaddition within minutes due to copper-chelation enhancement, whereas the 6-isomer lacks this acceleration and proceeds at a standard CuAAC rate . This moderate reactivity profile allows predictable conjugation timing in orthogonal labeling strategies. Additionally, with logP = 3.151, the compound provides sufficient lipophilicity for passive cell membrane diffusion in intracellular target engagement studies [4].

Stable Precursor for On-Demand Generation of 6-(Aminomethyl)quinoline via Staudinger Reduction

Laboratories requiring 6-(aminomethyl)quinoline for amide coupling, reductive amination, or Schiff base formation should procure the azide rather than the air-sensitive free amine. The azide is a stable yellow-brown solid at ambient temperature, while the commercial amine is a liquid requiring storage under inert atmosphere at -20°C [4]. A standard Staudinger protocol (PPh₃, wet THF, 7 h) converts the azide to the amine in preparative yield, enabling on-demand generation without cold-chain logistics .

Functional Handle Selection for Aqueous-Compatible Bioconjugation vs. Organic-Phase Nucleophilic Displacement

When the downstream application requires aqueous-phase chemistry (e.g., biomolecule labeling, cell-surface modification), 6-(azidomethyl)quinoline is the required 6-substituted quinoline building block. The azide enables CuAAC and SPAAC in aqueous buffers, whereas 6-(bromomethyl)quinoline undergoes rapid hydrolysis and non-specific alkylation in water, limiting it to strictly anhydrous organic synthesis . Procurement decisions for chemical biology workflows should therefore exclude the bromide in favor of the azide to maintain aqueous compatibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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